7-(Dimethylamino)-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethylamino)-6H-benzo[c]chromen-6-one is a compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-6H-benzo[c]chromen-6-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst .
Another method involves the use of biphenyl-2-carboxylic acids and thionyl chloride to form the desired compound through a radical arene carbon-oxygen bond formation reaction . This method has been shown to produce good to excellent yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Pechmann condensation reaction is widely used due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
7-(Dimethylamino)-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its unique optical properties.
Biology: The compound is used in biological studies to monitor cellular processes and interactions.
Industry: The compound is used in the production of dyes, optical brighteners, and other industrial products.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. One notable mechanism is the excited-state intramolecular proton transfer (ESIPT) process, which is influenced by the solvent environment . This process affects the compound’s fluorescence properties and makes it useful as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxyflavone: A selective small TrkB receptor agonist with antidepressant properties.
4-Methyl-7-amino coumarin: Known for its fluorescence properties and applications in laser dyes.
4-Methyl-7-dimethylamino coumarin: Similar to 7-(Dimethylamino)-6H-benzo[c]chromen-6-one in terms of its fluorescence properties.
Uniqueness
This compound stands out due to its unique ESIPT mechanism, which significantly influences its optical properties. This makes it particularly valuable in applications requiring precise fluorescence monitoring and analysis.
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
7-(dimethylamino)benzo[c]chromen-6-one |
InChI |
InChI=1S/C15H13NO2/c1-16(2)12-8-5-7-11-10-6-3-4-9-13(10)18-15(17)14(11)12/h3-9H,1-2H3 |
InChI Key |
FPEJTMGXNODCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=O)OC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.